3-Fluorobutyric acid

Description

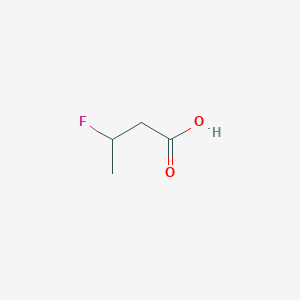

Structure

3D Structure

Properties

IUPAC Name |

3-fluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZLYBOVPBJRAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2105-80-8 | |

| Record name | 3-fluorobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Fluorobutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for 3-fluorobutyric acid, a valuable fluorinated building block in medicinal chemistry and drug development. The guide provides comprehensive experimental protocols, quantitative data for key reaction steps, and visual representations of the synthetic pathways to facilitate understanding and implementation in a laboratory setting.

Core Synthesis Strategy

The most common and effective approach for the synthesis of this compound involves a three-step process starting from the readily available precursor, ethyl acetoacetate. This strategy encompasses:

-

Enantioselective Reduction: The biocatalytic reduction of ethyl acetoacetate to produce the chiral intermediate, (S)-ethyl 3-hydroxybutanoate.

-

Deoxyfluorination: The conversion of the hydroxyl group in (S)-ethyl 3-hydroxybutanoate to a fluorine atom using a fluorinating agent, yielding ethyl 3-fluorobutanoate.

-

Hydrolysis: The final step involves the hydrolysis of the ethyl ester to afford the target molecule, this compound.

An alternative approach involves the kinetic resolution of racemic 3-fluorobutanoic acid or its esters, which can be achieved through enzymatic methods.

Enantioselective Synthesis of (S)-Ethyl 3-Hydroxybutanoate via Yeast Reduction

The enantioselective reduction of the prochiral ketone in ethyl acetoacetate is a critical step in producing optically pure this compound. Baker's yeast (Saccharomyces cerevisiae) is a widely used and effective biocatalyst for this transformation, yielding the (S)-enantiomer of ethyl 3-hydroxybutanoate with high enantiomeric excess.[1][2][3][4][5]

Experimental Protocol: Yeast Reduction of Ethyl Acetoacetate[2][3]

Materials:

-

Baker's Yeast

-

Sucrose

-

Ethyl Acetoacetate

-

Tap Water

-

Celite

-

Sodium Chloride

-

Ethyl Ether

-

Magnesium Sulfate

Procedure:

-

In a 4-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, bubble counter, and a stopper, a suspension of 200 g of baker's yeast in 1.6 L of tap water is prepared.

-

To this suspension, 300 g of sucrose is added, and the mixture is stirred for 1 hour at approximately 30°C.

-

20.0 g (0.154 mol) of ethyl acetoacetate is then added to the fermenting suspension, and stirring is continued for another 24 hours at room temperature.

-

A warm (ca. 40°C) solution of 200 g of sucrose in 1 L of tap water is added, followed 1 hour later by an additional 20.0 g (0.154 mol) of ethyl acetoacetate.

-

Stirring is continued for 50–60 hours at room temperature. The reaction progress can be monitored by gas chromatography.

-

Upon completion, 80 g of Celite is added to the mixture, which is then filtered through a sintered-glass funnel. The filtrate is washed with 200 mL of water.

-

The filtrate is saturated with sodium chloride and extracted with five 500-mL portions of ethyl ether.

-

The combined ether extracts are dried over magnesium sulfate, filtered, and concentrated using a rotary evaporator at a bath temperature of 35°C.

-

The residue is fractionally distilled under reduced pressure (12 mm) to collect the fraction boiling at 71–73°C.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 59–76% | [2][3] |

| Enantiomeric Excess (ee) | 85% | [2][3] |

| Specific Rotation [α]D²⁵ | +37.2° (c 1.3, CHCl₃) | [2][3] |

Fluorination of (S)-Ethyl 3-Hydroxybutanoate with Diethylaminosulfur Trifluoride (DAST)

The conversion of the hydroxyl group to a fluorine atom is a crucial step in the synthesis. Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for this deoxyfluorination reaction.

Experimental Protocol: Fluorination with DAST

Materials:

-

(S)-Ethyl 3-hydroxybutanoate

-

Diethylaminosulfur Trifluoride (DAST)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve (S)-ethyl 3-hydroxybutanoate in anhydrous dichloromethane.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of DAST in anhydrous dichloromethane to the cooled solution with stirring.

-

Allow the reaction mixture to stir at -78°C for a specified time, then slowly warm to room temperature.

-

Quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative for similar alcohol fluorinations):

| Parameter | Value |

| Yield | 60-80% (estimated) |

| Reaction Temperature | -78°C to room temperature |

Note: Specific yield for the fluorination of ethyl 3-hydroxybutanoate needs to be empirically determined as it is not explicitly available in the searched literature.

Hydrolysis of Ethyl 3-Fluorobutanoate

The final step to obtain this compound is the hydrolysis of the ethyl ester. This can be achieved under either acidic or basic conditions. Alkaline hydrolysis is often preferred as it is an irreversible reaction.[5]

Experimental Protocol: Alkaline Hydrolysis[5]

Materials:

-

Ethyl 3-fluorobutanoate

-

Sodium Hydroxide (NaOH) solution

-

Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) (for acidification)

-

Distillation apparatus

Procedure:

-

Heat the ethyl 3-fluorobutanoate under reflux with a dilute solution of sodium hydroxide.

-

After the reaction is complete, the resulting alcohol (ethanol) can be distilled off.

-

To the remaining solution containing the sodium salt of this compound, add an excess of a strong acid (e.g., dilute HCl or H₂SO₄) to protonate the carboxylate.

-

The resulting this compound can then be isolated, for example, by distillation.

Quantitative Data:

| Parameter | Value |

| Reaction Condition | Reflux |

| Expected Yield | High (as the reaction is irreversible) |

Alternative Method: Biocatalytic Kinetic Resolution

An alternative strategy for obtaining enantiomerically enriched this compound is through the kinetic resolution of a racemic mixture of its ester. This method utilizes lipases to selectively hydrolyze one enantiomer, leaving the other unreacted.[1]

Conceptual Workflow for Lipase-Catalyzed Kinetic Resolution

This process would involve screening various lipases to find one that exhibits high enantioselectivity for the hydrolysis of racemic ethyl 3-fluorobutanoate. The reaction would be allowed to proceed to approximately 50% conversion, at which point the unreacted (R)-ester and the hydrolyzed (S)-acid could be separated.

Visualizing the Synthesis Pathways

Synthesis of (S)-3-Fluorobutanoic Acid

Caption: Overall synthetic route to (S)-3-Fluorobutanoic Acid.

Experimental Workflow for Yeast Reduction

Caption: Workflow for the enantioselective reduction of ethyl acetoacetate.

Spectroscopic Data for 3-Fluorobutanoic Acid

Accurate characterization of the final product is essential. The following are expected spectroscopic data for 3-fluorobutanoic acid.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl, methylene, and methine protons, with characteristic splitting patterns due to fluorine-proton coupling.

-

¹³C NMR: The carbon NMR spectrum will show four distinct signals for the four carbon atoms, with the carbon bearing the fluorine atom exhibiting a large one-bond carbon-fluorine coupling constant.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, and a C-F stretching vibration.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Note: Specific, experimentally obtained spectra for 3-fluorobutanoic acid were not available in the initial search results and would need to be acquired upon synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Enantioselective Synthesis of Pharmaceutically Active γ-Aminobutyric Acids Using a Tailor-Made Artificial Michaelase in One-Pot Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

Enantioselective Synthesis of 3-Fluorobutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details validated methodologies for the enantioselective synthesis of 3-Fluorobutyric acid, a chiral building block of significant interest in medicinal chemistry and drug development. The strategic introduction of a fluorine atom at the C3 position can profoundly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This document provides a comprehensive overview of two primary and effective strategies for obtaining enantiomerically pure (R)- and (S)-3-Fluorobutyric acid: Asymmetric Hydrogenation of a prochiral precursor and Enzymatic Kinetic Resolution of a racemic mixture.

This guide presents detailed experimental protocols, quantitative data for each method, and visual representations of the synthetic workflows to facilitate practical implementation in a research and development setting.

Core Synthetic Strategies

Two principal routes have been established for the efficient enantioselective synthesis of this compound:

-

Catalytic Asymmetric Hydrogenation: This approach involves the direct hydrogenation of a prochiral α,β-unsaturated ester, namely ethyl 3-fluorocrotonate, using a chiral transition metal catalyst. Ruthenium-based catalysts, particularly those employing the BINAP ligand system, have demonstrated high efficacy in achieving excellent enantioselectivity.

-

Enzymatic Kinetic Resolution: This method utilizes the stereoselective properties of lipases to resolve a racemic mixture of ethyl 3-fluorobutyrate. Lipase B from Candida antarctica (CALB) is a highly effective biocatalyst for this transformation, selectively hydrolyzing one enantiomer of the racemic ester, thereby allowing for the separation of the unreacted ester and the hydrolyzed acid in high enantiomeric purity.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two primary synthetic methodologies, allowing for a direct comparison of their efficacy.

Table 1: Catalytic Asymmetric Hydrogenation of Ethyl 3-Fluorocrotonate

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Ru(OAc)₂((R)-BINAP) | Ethyl 3-fluorocrotonate | (R)-Ethyl 3-fluorobutyrate | >95 | 98 |

| Ru(OAc)₂((S)-BINAP) | Ethyl 3-fluorocrotonate | (S)-Ethyl 3-fluorobutyrate | >95 | 98 |

Table 2: Enzymatic Kinetic Resolution of Racemic Ethyl 3-Fluorobutyrate

| Biocatalyst | Substrate | (S)-3-Fluorobutyric Acid | (R)-Ethyl 3-fluorobutyrate |

| Yield (%) | ee (%) | ||

| Immobilized Candida antarctica Lipase B (CALB) | Racemic ethyl 3-fluorobutyrate | ~45 | >99 |

Experimental Protocols

Catalytic Asymmetric Hydrogenation of Ethyl 3-Fluorocrotonate

This protocol describes the synthesis of enantiomerically enriched ethyl 3-fluorobutyrate via asymmetric hydrogenation using a Ru-BINAP catalyst.

Materials:

-

Ethyl 3-fluorocrotonate

-

[Ru(OAc)₂(BINAP)] (either (R)- or (S)-BINAP for the respective product enantiomer)

-

Methanol (degassed)

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure reactor

Procedure:

-

In a glovebox, charge a glass liner for the autoclave with ethyl 3-fluorocrotonate (1.0 eq) and the Ru(OAc)₂(BINAP) catalyst (0.01 eq).

-

Add degassed methanol to dissolve the substrate and catalyst. The typical substrate concentration is 0.5 M.

-

Seal the glass liner inside the autoclave.

-

Purge the autoclave with hydrogen gas three times.

-

Pressurize the autoclave with hydrogen gas to 10 atm.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by GC or TLC.

-

Upon completion, carefully vent the autoclave.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired ethyl 3-fluorobutyrate.

-

Determine the enantiomeric excess by chiral HPLC or chiral GC analysis.

-

For the free acid, the resulting ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).

Enzymatic Kinetic Resolution of Racemic Ethyl 3-Fluorobutyrate

This protocol details the kinetic resolution of racemic ethyl 3-fluorobutyrate using immobilized Candida antarctica Lipase B (CALB).

Materials:

-

Racemic ethyl 3-fluorobutyrate

-

Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

-

Phosphate buffer (e.g., 0.1 M, pH 7.2)

-

Organic solvent for extraction (e.g., methyl tert-butyl ether - MTBE)

-

Aqueous acid (e.g., 1 M HCl)

-

Aqueous base (e.g., 1 M NaOH)

Procedure:

-

To a stirred reaction vessel, add phosphate buffer and racemic ethyl 3-fluorobutyrate.

-

Add the immobilized CALB (typically 10-20% by weight of the substrate).

-

Stir the suspension at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by taking aliquots and analyzing the conversion and enantiomeric excess of the substrate and product (e.g., by chiral GC). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the formed acid.

-

Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Separate the aqueous and organic layers (if an organic co-solvent is used). If no co-solvent is used, extract the unreacted ester from the aqueous phase with an organic solvent like MTBE.

-

Acidify the remaining aqueous layer to a pH of approximately 2 with 1 M HCl.

-

Extract the (S)-3-Fluorobutyric acid with an organic solvent (e.g., MTBE).

-

Dry the organic extracts containing the respective products over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The (R)-ethyl 3-fluorobutyrate can be further purified by distillation or chromatography. The (S)-3-Fluorobutyric acid is typically of high purity after extraction.

-

Determine the enantiomeric excess of both the recovered ester and the acid by chiral GC or HPLC.

Mandatory Visualizations

The following diagrams illustrate the workflows for the described synthetic methodologies.

Synthesis of (R)-3-Fluorobutyric Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing enantiomerically pure (R)-3-Fluorobutyric acid, a valuable chiral building block in the pharmaceutical industry. The document details chemoenzymatic strategies, including the asymmetric reduction of a prochiral ketone followed by stereoselective fluorination, and the enzymatic kinetic resolution of its racemic ester. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate the practical application of these methods in a research and development setting.

Introduction

(R)-3-Fluorobutyric acid is a chiral fluorinated carboxylic acid of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom at the C3 position can profoundly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules, such as metabolic stability, binding affinity, and acidity. The stereochemistry at this position is often crucial for biological activity, making the enantioselective synthesis of the (R)-isomer a critical aspect of its utilization. This guide explores robust and scalable methods for obtaining this compound in high optical purity.

Chemoenzymatic Synthesis via Asymmetric Reduction and Fluorination

A highly effective strategy for the synthesis of (R)-3-Fluorobutyric acid involves a two-step chemoenzymatic sequence. This approach first establishes the desired stereocenter through the asymmetric reduction of a prochiral ketoester, followed by a stereoselective fluorination reaction.

Asymmetric Reduction of Ethyl Acetoacetate

The initial step involves the biocatalytic reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutanoate. This reaction is commonly carried out using whole cells of microorganisms such as Saccharomyces cerevisiae (Baker's yeast) or isolated ketoreductase (KRED) enzymes, which can provide the desired (R)-enantiomer with high enantiomeric excess (e.e.).

Stereoselective Fluorination of Ethyl (R)-3-Hydroxybutanoate

The subsequent step is the conversion of the chiral hydroxyl group to a fluorine atom. This is a critical transformation that must proceed with a predictable and high degree of stereochemical control. Deoxofluorinating reagents such as diethylaminosulfur trifluoride (DAST) are commonly employed for this purpose. The reaction typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at the stereocenter, thus yielding ethyl (S)-3-fluorobutanoate from ethyl (R)-3-hydroxybutanoate. Subsequent hydrolysis of the ester furnishes the target (R)-3-Fluorobutyric acid.

Enzymatic Kinetic Resolution of Racemic Ethyl 3-Fluorobutanoate

An alternative approach involves the direct resolution of a racemic mixture of ethyl 3-fluorobutanoate. This method utilizes a lipase, such as Candida antarctica lipase B (CALB), to selectively catalyze the hydrolysis or transesterification of one enantiomer, leaving the other enantiomer unreacted and thus enantiomerically enriched. For instance, lipase-catalyzed hydrolysis in a phosphate buffer can selectively convert the (S)-ester to (S)-3-fluorobutyric acid, allowing for the recovery of unreacted (R)-ethyl 3-fluorobutanoate with high optical purity.

Data Presentation

The following table summarizes the quantitative data for the key reactions in the synthesis of (R)-3-Fluorobutyric acid.

| Step | Method | Catalyst/Reagent | Substrate | Product | Yield (%) | e.e. (%) | Reference |

| Precursor Synthesis | |||||||

| Asymmetric Reduction | Whole-cell biocatalysis | Saccharomyces cerevisiae | Ethyl acetoacetate | Ethyl (R)-3-hydroxybutanoate | 70-85 | >98 | [1] |

| Enzymatic Kinetic Resolution (Acylation) | Transesterification | Immobilized CALB | Racemic ethyl 3-hydroxybutanoate | (R)-Ethyl 3-acetoxybutanoate | ~45 | >96 | [1] |

| Fluorination (Analogous) | |||||||

| Deoxofluorination | Chemical Synthesis | DAST | Chiral β-hydroxy ester | Chiral β-fluoro ester (with inversion) | 60-80 | >95 | [2] |

| Direct Resolution | |||||||

| Enzymatic Kinetic Resolution (Hydrolysis) | Hydrolysis | Lipase PS (Amano) | Racemic ethyl 3-phenylbutanoate | (R)-Ethyl 3-phenylbutanoate (unreacted) | ~50 | >98 | [3] |

Note: Data for the fluorination step is based on analogous reactions with similar substrates due to the lack of a direct literature precedent for ethyl (R)-3-hydroxybutanoate. The direct resolution data is for a structurally similar compound, indicating the feasibility of this approach.

Experimental Protocols

Synthesis of Ethyl (R)-3-Hydroxybutanoate via Asymmetric Reduction

Materials:

-

Ethyl acetoacetate

-

Saccharomyces cerevisiae (Baker's yeast)

-

Glucose

-

Water

-

Diatomaceous earth

-

Ethyl acetate

Procedure:

-

A suspension of Baker's yeast (100 g) in a solution of glucose (100 g) in water (500 mL) is stirred at 30 °C for 30 minutes.

-

Ethyl acetoacetate (10 g) is added to the yeast suspension.

-

The mixture is stirred at 30 °C for 48 hours. The progress of the reaction is monitored by TLC or GC.

-

Upon completion, the mixture is filtered through a pad of diatomaceous earth.

-

The filtrate is saturated with NaCl and extracted with ethyl acetate (3 x 200 mL).

-

The combined organic layers are dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation under reduced pressure to afford ethyl (R)-3-hydroxybutanoate as a colorless oil.

Synthesis of Ethyl (S)-3-Fluorobutanoate via Deoxofluorination (Analogous Procedure)

Materials:

-

Ethyl (R)-3-hydroxybutanoate

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous NaHCO3 solution

-

Brine

Procedure:

-

To a solution of ethyl (R)-3-hydroxybutanoate (1.32 g, 10 mmol) in anhydrous DCM (50 mL) at -78 °C under a nitrogen atmosphere, DAST (1.94 g, 12 mmol) is added dropwise.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

-

The reaction is carefully quenched by the slow addition of saturated aqueous NaHCO3 solution at 0 °C.

-

The layers are separated, and the aqueous layer is extracted with DCM (3 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield ethyl (S)-3-fluorobutanoate.

Synthesis of (R)-3-Fluorobutyric Acid via Hydrolysis

Materials:

-

Ethyl (S)-3-fluorobutanoate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M HCl

Procedure:

-

To a solution of ethyl (S)-3-fluorobutanoate (1.34 g, 10 mmol) in a mixture of THF (20 mL) and water (10 mL), LiOH (0.48 g, 20 mmol) is added.

-

The mixture is stirred at room temperature for 4 hours.

-

The THF is removed under reduced pressure, and the aqueous residue is washed with diethyl ether.

-

The aqueous layer is acidified to pH 2 with 1 M HCl and then extracted with ethyl acetate (3 x 30 mL).

-

The combined organic extracts are dried over anhydrous Na2SO4, filtered, and concentrated to give (R)-3-Fluorobutyric acid.

Enzymatic Kinetic Resolution of Racemic Ethyl 3-Fluorobutanoate (General Protocol)

Materials:

-

Racemic ethyl 3-fluorobutanoate

-

Immobilized Candida antarctica lipase B (CALB)

-

Phosphate buffer (pH 7.0)

-

Organic solvent (e.g., methyl tert-butyl ether - MTBE)

Procedure:

-

A mixture of racemic ethyl 3-fluorobutanoate (1.0 g) and immobilized CALB (100 mg) in phosphate buffer (20 mL, 0.1 M, pH 7.0) is shaken at 30 °C.

-

The reaction is monitored by chiral GC or HPLC until approximately 50% conversion is reached.

-

The enzyme is removed by filtration.

-

The aqueous solution is acidified with 1 M HCl to pH 2 and extracted with MTBE to isolate the (S)-3-fluorobutyric acid.

-

The organic layer from the initial extraction (if using a biphasic system) or the filtrate (if a single phase) is treated to isolate the unreacted (R)-ethyl 3-fluorobutanoate, which can be further purified.

References

- 1. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Asymmetric synthesis of optically active methyl-2-benzamido-methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Synthesis of (S)-3-Fluorobutyric Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust chemoenzymatic strategy for the synthesis of (S)-3-Fluorobutyric acid, a valuable chiral building block in medicinal chemistry and drug development. The methodology leverages a combination of electrophilic fluorination to introduce the fluorine atom and a highly selective enzymatic kinetic resolution to isolate the desired (S)-enantiomer. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate replication and adaptation in a research setting.

Synthetic Strategy Overview

The synthesis of (S)-3-Fluorobutyric acid is achieved through a three-step process commencing with the commercially available starting material, ethyl acetoacetate. The core synthetic logic involves the introduction of a fluorine atom at the C3 position, followed by the stereoselective separation of the resulting racemic mixture.

A workflow of the overall synthesis is depicted below:

An In-depth Technical Guide to 3-Fluorobutyric Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluorobutyric acid, a fluorinated carboxylic acid of interest in medicinal chemistry and materials science. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its potential applications in drug development.

Chemical Identification and Properties

This compound, in its racemic form, is identified by the CAS number 2105-80-8 . The stereospecific (S)-enantiomer is assigned the CAS number 109856-55-5 . Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number (Racemic) | 2105-80-8 | [1][2][3] |

| Molecular Formula | C4H7FO2 | [3] |

| Molecular Weight | 106.10 g/mol | [4] |

| IUPAC Name | 3-Fluorobutanoic acid | [3] |

| Calculated pKa | 4.771 | [3] |

| Calculated XLogP | 0.819 | [3] |

| Topological Polar Surface Area | 37.3 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 2 | [3] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons in different chemical environments. The proton on the carbon bearing the fluorine atom will exhibit splitting due to coupling with the fluorine atom and adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will display four distinct signals for the four carbon atoms. The carbon atom bonded to the fluorine will show a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts are influenced by the electronegativity of the fluorine and oxygen atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[2][5][6][7][8] Key expected peaks include:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[2]

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing around 1760-1690 cm⁻¹.[5]

-

C-H stretching bands for the alkyl chain, typically observed between 3000-2850 cm⁻¹.[5]

-

A C-F stretching band, which can be found in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.[9][10][11] The fragmentation pattern will be influenced by the presence of the fluorine atom and the carboxylic acid group.[9][11][12] Common fragmentation pathways for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45).[11]

Experimental Protocol: Synthesis of Racemic this compound

The synthesis of racemic this compound can be achieved through various methods. One common approach involves the fluorination of a suitable precursor. The following is a generalized protocol based on established organic chemistry principles.

Workflow for the Synthesis of Racemic this compound

References

- 1. echemi.com [echemi.com]

- 2. IR _2007 [uanlch.vscht.cz]

- 3. dempochem.com [dempochem.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. docbrown.info [docbrown.info]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. whitman.edu [whitman.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

The Biological Activity of 3-Fluorobutyric Acid: A Predictive Analysis Based on Metabolic Principles

For the attention of: Researchers, scientists, and drug development professionals.

Subject: An in-depth technical guide on the core biological activity of 3-Fluorobutyric acid.

Executive Summary

This technical guide addresses the biological activity of this compound. A comprehensive review of the scientific literature reveals a significant scarcity of direct research on this specific compound. Consequently, this document provides a predictive analysis of its biological activity based on the well-established metabolic principles of ω-fluorocarboxylic acids. The central thesis is that This compound is expected to exhibit low biological activity and toxicity . This is attributed to its molecular structure, which prevents its metabolism into the highly toxic fluoroacetate through the process of β-oxidation, a mechanism known as "lethal synthesis." This guide will elucidate this principle and contrast the metabolic fate of this compound with that of its toxic analogue, 4-Fluorobutyric acid.

Introduction

Fluorinated organic compounds are of significant interest in drug development due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and binding affinity. However, the position of fluorine substitution can dramatically alter the biological activity and toxicity of a molecule. This guide focuses on this compound, a short-chain fatty acid analogue. Despite the interest in fluorinated molecules, this compound itself has not been the subject of extensive biological investigation. Therefore, its properties are inferred from the established toxicology of related ω-fluorocarboxylic acids.

The Principle of "Lethal Synthesis" in ω-Fluorocarboxylic Acids

The toxicity of many ω-fluorinated carboxylic acids is a classic example of "lethal synthesis," where a non-toxic precursor is converted into a toxic metabolite by the body's own metabolic machinery. The key to this toxicity is the process of β-oxidation of fatty acids.

For ω-fluorocarboxylic acids with an even number of carbon atoms, β-oxidation sequentially removes two-carbon units (acetyl-CoA). This process ultimately yields fluoroacetyl-CoA, which is then converted to fluoroacetate. Fluoroacetate is a potent toxin that inhibits the enzyme aconitase in the citric acid cycle, leading to a shutdown of cellular respiration and cell death. 4-Fluorobutyric acid is a prime example of a compound that undergoes this lethal synthesis.

Conversely, ω-fluorocarboxylic acids with an odd number of carbon atoms do not yield fluoroacetate upon β-oxidation. Their metabolism results in a non-toxic fluorinated end-product.

Predicted Metabolic Fate and Low Biological Activity of this compound

Based on the principle of lethal synthesis, this compound is predicted to have low toxicity. With the fluorine atom on the third carbon, β-oxidation would not produce fluoroacetyl-CoA. The predicted metabolic pathway is illustrated in the diagram below.

Caption: Predicted metabolic pathways of 3-Fluorobutyric and 4-Fluorobutyric acid.

As depicted, the metabolism of this compound is not expected to lead to the formation of the toxic metabolite fluoroacetate, which explains its predicted low biological activity and toxicity.

Quantitative Data and Experimental Protocols

A thorough search of the scientific literature did not yield any significant quantitative data on the biological activity of this compound. There are no published studies detailing its effects on specific cellular targets, signaling pathways, or providing dose-response relationships. Consequently, there are no established experimental protocols for assessing the biological activity of this specific compound.

Conclusion and Future Directions

The biological activity of this compound remains largely uninvestigated. Based on established principles of ω-fluorocarboxylic acid metabolism, it is predicted to have a low toxicity profile, as it is unlikely to undergo "lethal synthesis" to fluoroacetate. This foundational prediction, however, requires experimental validation.

Future research should focus on:

-

In vitro and in vivo toxicity studies to confirm the predicted low toxicity of this compound.

-

Metabolic profiling to definitively identify the metabolic end-products of this compound.

-

Screening for biological activity in various assays to determine if the compound possesses any subtle, non-toxic biological effects that could be of therapeutic interest.

Until such studies are conducted, any consideration of this compound in research or drug development should proceed with the understanding that its biological effects are currently inferred rather than empirically determined.

An In-depth Technical Guide to 3-Fluorobutyric Acid Derivatives and Their Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-fluorobutyric acid and its derivatives, focusing on their synthesis, biological activity, and potential therapeutic uses. The strategic incorporation of fluorine into small molecules like butyric acid can significantly alter their physicochemical and pharmacological properties, making them valuable tools in drug discovery and chemical biology. This document details their interaction with key biological targets, provides methodologies for their synthesis and evaluation, and illustrates their mechanisms of action through detailed diagrams.

Introduction to this compound Derivatives

This compound is a structural analog of the short-chain fatty acid butyric acid. The introduction of a fluorine atom at the C-3 position creates a chiral center and imparts unique electronic properties. Fluorine's high electronegativity can influence a molecule's acidity (pKa), metabolic stability, and binding affinity for biological targets.[1] This has led to the exploration of its derivatives, particularly 4-amino-3-fluorobutanoic acid (also known as 3-fluoro-γ-aminobutyric acid or 3F-GABA), as modulators of enzyme and receptor functions.[2][3]

The primary focus of research on these derivatives has been their interaction with γ-aminobutyric acid aminotransferase (GABA-AT), a key enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter GABA.[2] Inhibition of GABA-AT increases GABA levels, a therapeutic strategy for neurological disorders such as epilepsy.[2]

Quantitative Biological Data

The biological activity of this compound derivatives is highly dependent on their stereochemistry. The enantiomers of 4-amino-3-fluorobutanoic acid, for instance, exhibit markedly different interactions with GABA-AT. The (R)-enantiomer is a substrate for an unusual elimination reaction and a competitive inhibitor of GABA transamination, whereas the (S)-enantiomer is significantly less active.

Table 1: Kinetic Parameters for the Interaction of 4-Amino-3-fluorobutanoic Acid Enantiomers with GABA-AT

| Compound | Parameter | Value | Notes |

|---|---|---|---|

| (R)-4-Amino-3-fluorobutanoic Acid | Kᵢ (GABA Transamination) | 49 µM | Competitive inhibition. |

| Kₘ (HF Elimination) | 0.58 ± 0.11 mM | Substrate for enzyme-catalyzed HF elimination. | |

| Vₘₐₓ (HF Elimination) | 0.19 ± 0.02 µmol/min/mg | ||

| (S)-4-Amino-3-fluorobutanoic Acid | Kᵢ (GABA Transamination) | No significant inhibition up to 1.0 mM | Poor binding to the active site. |

| | V (HF Elimination) | >10-fold slower than (R)-enantiomer | Rate of HF elimination was too slow to determine Kₘ and Vₘₐₓ. |

Data sourced from Clift et al. and Silverman et al.

Key Applications and Mechanisms of Action

Modulation of GABA-AT Activity

The most well-documented application of this compound derivatives is the modulation of GABA-AT. Unlike typical substrates that undergo transamination, (R)-4-amino-3-fluorobutanoic acid is processed by GABA-AT through an HF elimination pathway, producing succinic semialdehyde, the same product derived from GABA degradation.[2] This unique mechanism makes it a valuable probe for studying the enzyme's active site. The (R)-enantiomer's ability to competitively inhibit the normal processing of GABA suggests it binds effectively to the enzyme's active site.[2]

Caption: Enzymatic processing of (R)-4-amino-3-fluorobutanoic acid by GABA-AT.

Potential as Histone Deacetylase (HDAC) Inhibitors

Butyric acid is a known inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in epigenetic regulation of gene expression.[4][5] HDAC inhibitors are a validated class of anti-cancer agents. The general pharmacophore for an HDAC inhibitor includes a zinc-binding group (ZBG), a linker, and a "cap" region that interacts with the surface of the enzyme. It is hypothesized that this compound derivatives, particularly amides, could be designed to function as HDAC inhibitors, with the butyrate core acting as the linker and ZBG. The fluorine atom could be used to modulate binding affinity and pharmacokinetic properties.[4]

Caption: Pharmacophore model for a this compound-based HDAC inhibitor.

Disruption of Fatty Acid Metabolism

Fluorinated analogs of fatty acids can act as metabolic Trojan horses. For example, fluoroacetic acid is metabolized to fluoroacetyl-CoA and then fluorocitrate, which potently inhibits aconitase, a key enzyme in the Krebs cycle.[1] Similarly, a this compound derivative could potentially interfere with fatty acid β-oxidation. After conversion to its CoA ester, it could inhibit one of the key enzymes in the β-oxidation spiral, leading to a disruption of cellular energy metabolism. This suggests a potential application as antimicrobial or anticancer agents, as some pathogens and cancer cells are highly reliant on fatty acid oxidation.

Caption: Logical workflow of metabolic disruption by a this compound analog.

Experimental Protocols

Representative Synthesis of (S)-4-Amino-3-fluorobutanoic Acid

The synthesis of enantiomerically pure 3F-GABA is a multi-step process. A modern approach involves asymmetric α-fluorination followed by reductive amination.[2] The following protocol is a representative summary based on published methods.[3]

Materials:

-

3-Oxobutanal derivative (protected)

-

N-Fluorobenzenesulfonimide (NFSI)

-

(S)-2-(Trifluoromethyl)pyrrolidine (MacMillan catalyst)

-

Dibenzylamine

-

Sodium triacetoxyborohydride (STAB)

-

Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Appropriate solvents (e.g., CH₂Cl₂, MeOH) and reagents for purification.

Procedure:

-

Asymmetric Fluorination: To a solution of the starting aldehyde in CH₂Cl₂ at -20 °C, add the (S)-MacMillan catalyst. Add NFSI portionwise and stir the reaction mixture for 24-48 hours, monitoring by TLC until the starting material is consumed.

-

Purification: Quench the reaction and purify the resulting α-fluoro aldehyde intermediate using silica gel column chromatography.

-

Reductive Amination: Dissolve the purified fluoro-aldehyde in methanol. Add dibenzylamine and stir for 1 hour. Cool the mixture to 0 °C and add sodium triacetoxyborohydride (STAB) portionwise. Allow the reaction to warm to room temperature and stir overnight.

-

Purification: Work up the reaction mixture and purify the dibenzyl-protected amino acid precursor by chromatography.

-

Deprotection: Dissolve the purified product in methanol and add Pd/C catalyst. Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until debenzylation is complete (monitored by TLC/LC-MS).

-

Final Isolation: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or ion-exchange chromatography to yield the final (S)-4-amino-3-fluorobutanoic acid.

GABA-AT Activity Assay (Coupled Spectrophotometric Method)

This assay measures the production of succinic semialdehyde, which is then oxidized by a coupling enzyme, leading to a measurable change in absorbance.[2]

Materials:

-

Purified GABA-AT enzyme

-

Succinic semialdehyde dehydrogenase (SSADH)

-

(R)-4-Amino-3-fluorobutanoic acid (substrate/inhibitor)

-

GABA (for inhibition studies)

-

α-Ketoglutarate

-

NADP⁺

-

Pyrophosphate buffer (pH 8.5)

-

Spectrophotometer (plate reader or cuvette-based)

Procedure:

-

Prepare Reaction Mixture: In a 96-well plate or cuvette, prepare a reaction mixture containing pyrophosphate buffer, α-ketoglutarate, NADP⁺, and a saturating amount of SSADH.

-

Add Substrate/Inhibitor: Add varying concentrations of the test compound ((R)-4-amino-3-fluorobutanoic acid) to the wells. For inhibition studies, also add varying concentrations of the natural substrate, GABA.

-

Initiate Reaction: Initiate the reaction by adding a fixed amount of GABA-AT enzyme to each well.

-

Monitor Reaction: Immediately begin monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 37 °C). This absorbance change corresponds to the reduction of NADP⁺ to NADPH by SSADH as it consumes the succinic semialdehyde produced by GABA-AT.

-

Data Analysis: Calculate the initial reaction velocities (rates) from the linear portion of the absorbance vs. time plots.

-

Determine Kinetic Constants:

-

For substrate kinetics (Kₘ, Vₘₐₓ), plot the reaction velocity against the concentration of (R)-4-amino-3-fluorobutanoic acid and fit the data to the Michaelis-Menten equation.

-

For inhibition kinetics (Kᵢ), plot the reaction velocity at different GABA concentrations against the inhibitor concentration using methods such as Dixon or Cornish-Bowden plots.

-

Conclusion and Future Outlook

This compound derivatives, particularly the enantiomers of 4-amino-3-fluorobutanoic acid, have proven to be insightful pharmacological tools for probing enzyme mechanisms, specifically that of GABA-AT. The data clearly indicate that stereochemistry is critical to their biological activity. While their therapeutic development for neurological disorders remains an area of interest, this guide highlights broader potential applications based on established principles of medicinal chemistry, including HDAC inhibition and the disruption of fatty acid metabolism. Future research should focus on synthesizing a wider array of ester and amide derivatives and screening them against diverse biological targets to unlock their full therapeutic potential. Detailed pharmacokinetic and in vivo efficacy studies will be essential for translating these promising compounds from the laboratory to clinical applications.

References

- 1. Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 3. Synthesis, conformation and biological evaluation of the enantiomers of 3-fluoro-gamma-aminobutyric acid ((R)- and (S)-3F-GABA): an analogue of the neurotransmitter GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Discovery of 3-Fluorobutyric Acid: A Technical Review of a Molecule in the Shadows

For Immediate Release

[City, State] – [Date] – Despite the growing interest in fluorinated organic compounds within the scientific community, a comprehensive historical and experimental account of the discovery of 3-fluorobutyric acid (also known as 3-fluorobutanoic acid) remains conspicuously absent from readily available scientific literature. This technical guide addresses the current state of knowledge, collating the sparse available data for researchers, scientists, and drug development professionals, while also highlighting the significant gaps in the public record regarding its initial synthesis and biological characterization.

Physicochemical Properties: A Snapshot of a Lesser-Known Molecule

While a definitive seminal publication on its discovery is not readily identifiable, basic physicochemical properties of this compound have been cataloged in various chemical databases. These properties are crucial for any potential application in research and development.

| Property | Value | Source |

| CAS Number | 2105-80-8 | --INVALID-LINK--[1] |

| Molecular Formula | C₄H₇FO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 106.10 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | 3-fluorobutanoic acid | --INVALID-LINK--[2] |

| Synonyms | 3-Fluorobutanoic acid, β-Fluorobutyric acid | --INVALID-LINK--[1] |

A stereoisomer, (3S)-3-fluorobutanoic acid, is also recognized, with its own specific CAS number (109856-55-5).[2]

Synthesis of this compound: Postulated Pathways

Detailed experimental protocols for the inaugural synthesis of this compound are not explicitly detailed in accessible scientific archives. However, based on established principles of organic chemistry and synthetic routes for analogous fluorinated carboxylic acids, a plausible pathway can be postulated. One common approach involves the fluorination of a suitable precursor, such as ethyl 3-hydroxybutyrate, followed by hydrolysis of the resulting ester.

A generalized workflow for such a synthesis is depicted below. It is critical to note that this represents a theoretical pathway and has not been substantiated by a specific cited experiment for this compound itself.

Caption: A logical workflow for the synthesis of this compound.

Spectroscopic Data: The Molecular Fingerprint

Expected ¹H NMR Spectral Data (Predicted): The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the methyl (CH₃), methylene (CH₂), and methine (CHF) protons. The coupling of these protons with the adjacent fluorine atom would result in characteristic splitting patterns.

Expected ¹³C NMR Spectral Data (Predicted): The carbon NMR would reveal four distinct carbon signals. The carbon atom bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a hallmark of organofluorine compounds.

Expected ¹⁹F NMR Spectral Data (Predicted): The fluorine NMR spectrum would be the most direct method to confirm the presence and environment of the fluorine atom. A single resonance, split by the adjacent protons, would be anticipated.

Biological Activity: An Unexplored Frontier

A significant void exists in the scientific literature concerning the biological activity of this compound. Extensive searches have yielded no substantive studies on its physiological effects, potential therapeutic applications, or its interactions with biological systems.

This is in stark contrast to its close analog, 4-amino-3-fluorobutanoic acid, which has been investigated as a substrate for the enzyme GABA aminotransferase (GABA-AT).[3] The presence of the amino group in this related molecule dramatically alters its biological profile, highlighting the importance of specific structural features in determining bioactivity. The lack of data on this compound itself presents a clear opportunity for future research.

Conclusion and Future Directions

The discovery and comprehensive characterization of this compound appear to be undocumented in readily accessible scientific literature. While its basic chemical identity is established, the absence of a detailed historical account, validated experimental protocols for its synthesis, a complete set of experimentally determined quantitative data, and any investigation into its biological effects, renders it a molecule of untapped potential.

This technical guide serves to summarize the currently available, albeit limited, information for the scientific community. It is also a call to action for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery to explore this compound. Future work should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a robust and reproducible synthetic protocol for this compound, accompanied by a complete set of spectral and physical data.

-

Biological Screening: A thorough investigation of the biological activities of this compound, including its potential as an enzyme inhibitor, a metabolic probe, or a building block for novel therapeutic agents.

-

Structure-Activity Relationship Studies: A comparative analysis of the biological effects of this compound with its non-fluorinated counterpart, butyric acid, and other fluorinated analogs to elucidate the role of the fluorine atom in its properties.

The exploration of such relatively simple, yet under-investigated, fluorinated molecules could pave the way for new discoveries and applications in the life sciences.

References

- 1. Page loading... [wap.guidechem.com]

- 2. (3S)-3-fluorobutanoicacid | C4H7FO2 | CID 84647629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of Action of 3-Fluorobutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorobutyric acid, a halogenated derivative of the short-chain fatty acid butyric acid, presents a compelling case for investigation within the realms of pharmacology and drug development. While direct experimental evidence for its mechanism of action remains to be fully elucidated, its structural similarity to well-characterized molecules suggests two primary putative pathways: the inhibition of histone deacetylases (HDACs) and the modulation of γ-aminobutyric acid (GABA) aminotransferase (GABA-AT) activity. This technical guide synthesizes the current understanding of these potential mechanisms, drawing upon data from analogous compounds to provide a foundational framework for future research. We present quantitative data for related molecules, detailed experimental protocols to facilitate investigation, and logical diagrams to visualize the proposed molecular interactions and their downstream consequences.

Putative Mechanism 1: Inhibition of Histone Deacetylases (HDACs)

The structural resemblance of this compound to butyric acid, a well-established histone deacetylase (HDAC) inhibitor, forms the basis of the first hypothesized mechanism of action. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin compaction and transcriptional repression.[1] Inhibition of HDACs results in histone hyperacetylation, a more relaxed chromatin structure, and the activation of gene expression.[2] This can lead to various cellular outcomes, including cell cycle arrest, differentiation, and apoptosis, making HDAC inhibitors a promising class of anti-cancer agents.[3]

The Butyrate Paradigm: An Analogous Case Study

Butyrate is a potent inhibitor of Class I and IIa HDACs.[2] Its inhibitory action is thought to occur through its chelation of the zinc ion in the active site of the enzyme.[4] The downstream effects of butyrate-mediated HDAC inhibition are well-documented and include the transcriptional activation of key cell cycle regulators like p21(Waf1/Cip1), which in turn inhibits cyclin-dependent kinases and halts cell cycle progression.[2]

Quantitative Data for Butyrate and Related Short-Chain Fatty Acids

While specific IC50 values for this compound are not available in the current literature, the data for butyrate and propionate provide a valuable reference point for its potential potency.

| Compound | Target | Assay System | IC50 (mM) | Reference |

| Butyrate | HDACs | Nuclear extracts from HT-29 cells | 0.09 | [5] |

| Propionate | HDACs | Nuclear extracts from HT-29 cells | >1.0 | [5] |

Signaling Pathway: HDAC Inhibition

The following diagram illustrates the proposed signaling cascade initiated by the inhibition of HDACs, based on the known effects of butyrate.

References

- 1. Histone deacetylase - Wikipedia [en.wikipedia.org]

- 2. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Short-chain fatty acid inhibitors of histone deacetylases: promising anticancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Competitive inhibition of histone deacetylase activity by trichostatin A and butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Fluorobutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-fluorobutyric acid, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data based on established spectroscopic principles and data from analogous structures. Furthermore, detailed experimental protocols for acquiring such data are provided to guide researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure, which features a carboxylic acid functional group and a fluorine atom at the C3 position.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hα (CH₂) | 2.6 - 2.8 | Doublet of doublets (dd) | ~16 (geminal), ~6-7 (vicinal to Hβ) |

| Hβ (CH) | 4.8 - 5.0 | Doublet of multiplet (dm) | ~45-50 (¹JHF), ~6-7 (vicinal to Hα and Hγ) |

| Hγ (CH₃) | 1.4 - 1.6 | Doublet of doublets (dd) | ~20-25 (³JHF), ~7 (vicinal to Hβ) |

| OH | 10 - 13 | Broad singlet | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) |

| C1 (C=O) | 170 - 180 |

| C2 (CH₂) | 40 - 45 |

| C3 (CH) | 85 - 95 (with C-F coupling) |

| C4 (CH₃) | 20 - 25 (with C-F coupling) |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity |

| F | -180 to -200 | Multiplet |

Table 4: Predicted Infrared (IR) Absorption Data

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H (sp³) | 2850 - 3000 | Medium to Strong |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C-F | 1000 - 1100 | Strong |

| C-O | 1210 - 1320 | Strong |

Table 5: Predicted Mass Spectrometry (MS) Data

| Ion | m/z (predicted) | Description |

| [M]⁺ | 106.04 | Molecular Ion |

| [M-OH]⁺ | 89.04 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 61.03 | Loss of carboxyl group |

| [C₃H₆F]⁺ | 61.05 | Fragment from cleavage adjacent to the fluorine |

| [C₂H₄F]⁺ | 47.04 | Further fragmentation |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Materials and Equipment:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample

-

Pipettes and vials

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube to a height of approximately 4-5 cm.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for ¹H, ¹³C, and ¹⁹F nuclei.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

Process the spectrum with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128 or more).

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

-

Data Analysis: Process all spectra to identify chemical shifts, multiplicities, coupling constants, and integrals.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Materials and Equipment:

-

FTIR spectrometer with a liquid sample holder (e.g., salt plates or ATR accessory)

-

This compound sample

-

Pipette

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: Record a background spectrum of the empty sample holder (or with the pure solvent if analyzing a solution) to subtract atmospheric and solvent absorbances.

-

Sample Application:

-

For Salt Plates (NaCl or KBr): Place a small drop of the liquid this compound onto one salt plate and carefully place the second plate on top to create a thin liquid film.

-

For Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Place the sample holder in the spectrometer's sample compartment.

-

Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and their corresponding functional groups.

-

-

Cleaning: Thoroughly clean the salt plates or ATR crystal with an appropriate solvent and allow them to dry completely.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and fragmentation pattern of this compound.

Materials and Equipment:

-

Mass spectrometer (e.g., with Electron Ionization - EI source) coupled to a Gas Chromatograph (GC-MS) or a direct insertion probe.

-

This compound sample

-

Solvent for dilution (if necessary, e.g., methanol or dichloromethane)

-

Vials and syringes

Procedure:

-

Sample Introduction (using GC-MS):

-

Prepare a dilute solution of this compound in a volatile solvent.

-

Inject a small volume (e.g., 1 µL) into the GC.

-

The GC will separate the compound and introduce it into the mass spectrometer.

-

-

Ionization:

-

The sample is bombarded with high-energy electrons (typically 70 eV) in the EI source, causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

-

-

Detection:

-

The detector records the abundance of each ion at a specific m/z value.

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

3-Fluorobutyric Acid as a GABA Analogue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its receptors are crucial targets for therapeutic agents. 3-Fluorobutyric acid, particularly its enantiomers (R)- and (S)-3-fluoro-γ-aminobutyric acid (3F-GABA), has emerged as a valuable tool for probing the conformational requirements of GABA binding to its receptors. This technical guide provides a comprehensive overview of this compound as a GABA analogue, summarizing its biological activity, synthesis, and the experimental protocols used for its characterization. The information is intended to support researchers and drug development professionals in the exploration of novel GABAergic modulators.

Introduction

The modulation of GABAergic neurotransmission is a cornerstone of treatment for a variety of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders. The development of GABA analogues with specific receptor subtype selectivity and favorable pharmacokinetic profiles is an ongoing effort in medicinal chemistry. The introduction of fluorine into small molecules can significantly alter their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This compound serves as a conformationally constrained analogue of GABA, providing insights into the bioactive conformation of GABA at its receptor binding sites.

Biological Activity of this compound Enantiomers

The biological activity of the enantiomers of 3-fluoro-γ-aminobutyric acid, (R)-3F-GABA and (S)-3F-GABA, has been evaluated at GABAA and GABAC receptors. Both enantiomers have been shown to act as agonists at these receptors.[1][2]

GABAA Receptor Activity

Preliminary evaluations have indicated that the (R)- and (S)-enantiomers of 3F-GABA act as agonists at cloned GABAA receptors, with similar potencies.[3] This suggests that the stereochemistry at the 3-position of the butyric acid backbone may not be a critical determinant for agonist activity at GABAA receptors. However, more detailed electrophysiological studies are required to provide precise EC50 values for different GABAA receptor subunit combinations.

GABAC Receptor Activity

At GABAC receptors, the enantiomers of 3F-GABA exhibit a notable difference in potency. The (R)-enantiomer has been reported to be an order of magnitude more potent as an agonist than the (S)-enantiomer.[1][4] This stereoselectivity suggests a more stringent conformational requirement for agonist binding at GABAC receptors compared to GABAA receptors and supports a folded binding mode for GABA at this receptor subtype.[4]

In Vivo Activity

Studies using a Xenopus laevis tadpole model have revealed that the enantiomers of 3F-GABA behave quite differently in a whole animal system, though specific details of these differences are not yet fully published.[3] This highlights the importance of in vivo models for characterizing the overall pharmacological profile of GABA analogues, which may involve effects beyond direct receptor agonism.

Quantitative Data Summary

The following tables summarize the available and placeholder quantitative data for the biological activity of this compound enantiomers. Further studies are needed to populate the missing values.

Table 1: GABAA Receptor Agonist Activity of 3F-GABA Enantiomers

| Compound | Receptor Subtype | EC50 (µM) | Reference |

| (R)-3F-GABA | Cloned GABAA | Data not available | [3] |

| (S)-3F-GABA | Cloned GABAA | Data not available | [3] |

Table 2: GABAC Receptor Agonist Activity of 3F-GABA Enantiomers

| Compound | Receptor Subtype | Potency Difference | Reference |

| (R)-3F-GABA | GABAC | ~10-fold more potent than (S)-enantiomer | [1][4] |

| (S)-3F-GABA | GABAC | Data not available | [1][4] |

Synthesis of this compound Enantiomers

The synthesis of the (R)- and (S)-enantiomers of 3-fluoro-γ-aminobutyric acid has been described in the literature, allowing for their pharmacological evaluation.[3] A detailed, step-by-step protocol is essential for researchers wishing to synthesize these compounds.

General Synthetic Approach

A common strategy for the enantioselective synthesis of this compound involves the use of chiral auxiliaries or asymmetric catalysis to introduce the fluorine atom at the C3 position with high stereocontrol. One plausible route, based on general organic synthesis principles, is outlined below. It is important to consult the primary literature for specific reagents, conditions, and purification methods.

Conceptual Synthetic Pathway:

Caption: Conceptual synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization of GABA analogues. The following are representative protocols for key assays.

GABA Receptor Binding Assay

This protocol is adapted from established methods for determining the binding affinity of a compound to GABAA receptors.[5]

Objective: To determine the inhibitory constant (Ki) of this compound enantiomers at the GABAA receptor.

Materials:

-

Rat brain tissue

-

Homogenization buffer (e.g., 0.32 M sucrose)

-

Binding buffer (e.g., 50 mM Tris-HCl)

-

Radioligand (e.g., [3H]muscimol)

-

Non-specific binding control (e.g., 10 mM GABA)

-

Test compounds ((R)- and (S)-3-Fluorobutyric acid)

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brains in homogenization buffer.

-

Perform a series of centrifugation steps to isolate the synaptic membranes.

-

Resuspend the final pellet in binding buffer.

-

-

Binding Assay:

-

In a multi-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound.

-

Include wells for total binding (no competitor) and non-specific binding (excess unlabeled GABA).

-

Incubate at 4°C for a specified time (e.g., 60 minutes).

-

-

Termination and Measurement:

-

Terminate the binding reaction by rapid filtration over glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

-

In Vivo Microdialysis

This protocol allows for the measurement of extracellular GABA levels in the brain of a freely moving animal.[3][6][7]

Objective: To assess the effect of this compound on extracellular GABA concentrations in a specific brain region.

Materials:

-

Laboratory animal (e.g., rat)

-

Stereotaxic apparatus

-

Microdialysis probe

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

HPLC system with fluorescence detection

Procedure:

-

Surgical Implantation:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Implant a guide cannula targeted to the brain region of interest (e.g., hippocampus, striatum).

-

-

Microdialysis:

-

After a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) in a fraction collector.

-

-

Drug Administration:

-

Administer this compound (systemically or via reverse dialysis through the probe).

-

Continue collecting dialysate samples to monitor changes in GABA levels.

-

-

Sample Analysis:

-

Derivatize the GABA in the dialysate samples with a fluorescent tag (e.g., o-phthalaldehyde).

-

Analyze the samples using HPLC with fluorescence detection to quantify GABA concentrations.

-

-

Data Analysis:

-

Express GABA concentrations as a percentage of the baseline levels before drug administration.

-

Analyze the time course of changes in extracellular GABA.

-

Electrophysiology on GABAergic Neurons

Whole-cell patch-clamp recording is used to measure the functional effects of compounds on GABA receptors in individual neurons.[8][9][10]

Objective: To determine the EC50 and efficacy of this compound enantiomers at GABAA receptors.

Materials:

-

Cultured neurons or brain slices

-

Patch-clamp rig (microscope, micromanipulators, amplifier)

-

Glass micropipettes

-

Extracellular and intracellular recording solutions

-

Drug application system (e.g., perfusion or puffer pipette)

Procedure:

-

Preparation:

-

Prepare cultured neurons or acute brain slices.

-

Place the preparation in the recording chamber on the microscope stage and perfuse with oxygenated extracellular solution.

-

-

Patching:

-

Pull glass micropipettes and fill with intracellular solution.

-

Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

-

Recording:

-

Clamp the neuron at a specific holding potential (e.g., -60 mV).

-

Apply GABA or the test compound (this compound) at various concentrations using the drug application system.

-

Record the resulting currents, which are mediated by the opening of GABA receptor channels.

-

-

Data Analysis:

-

Measure the peak amplitude of the elicited currents.

-

Plot the normalized current amplitude against the logarithm of the agonist concentration.

-

Fit the data with the Hill equation to determine the EC50 and Hill slope.

-

Pharmacokinetics and ADME Profile (Anticipated)

Specific pharmacokinetic and ADME (Absorption, Distribution, Metabolism, Excretion) data for this compound are not currently available in the public domain. However, based on the properties of similar short-chain fatty acids and fluorinated compounds, some general characteristics can be anticipated.

-

Absorption: As a small, polar molecule, oral absorption may be moderate and potentially mediated by monocarboxylate transporters.

-

Distribution: Due to its polarity, it is not expected to readily cross the blood-brain barrier unless specific transporters are involved. The introduction of fluorine may increase lipophilicity and potentially CNS penetration.

-

Metabolism: The C-F bond is generally stable to metabolic degradation. Metabolism is likely to proceed via pathways typical for short-chain fatty acids, although the fluorine atom may alter the rate and regioselectivity of these processes.

-

Excretion: Renal excretion is expected to be a major route of elimination for this small, water-soluble compound.

Further studies are required to definitively characterize the ADME profile of this compound.

Signaling Pathways and Experimental Workflows

GABAA Receptor Signaling Pathway

Activation of the ionotropic GABAA receptor by an agonist like this compound leads to the influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and inhibitory neurotransmission.

Caption: GABAA receptor signaling pathway activation.

Experimental Workflow for GABA Analogue Characterization

The following workflow outlines the key stages in the discovery and characterization of novel GABA analogues.

Caption: Workflow for GABA analogue drug discovery.

Conclusion